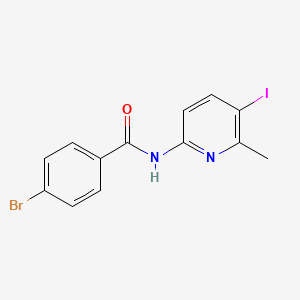

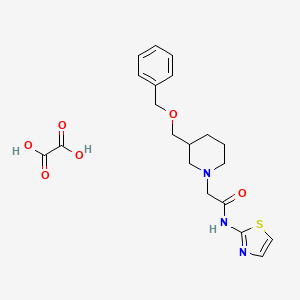

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, polarity, reactivity, and stability .Applications De Recherche Scientifique

Antimicrobial Activity

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant activity against bacteria such as Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of these bacteria, suggesting potential for development as antibacterial agents .

Synthesis of Cyclic Imides

The compound has been used in the Michael-type addition of aromatic alcohols to maleimide, leading to the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . This reaction is significant for the efficient synthesis of cyclic imides, which are known for their diverse bioactivity, including pharmacological applications .

Coordination Chemistry

Derivatives of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide have been explored in coordination chemistry. They serve as ligands that can complex with transition metals, which is crucial for the development of new materials and pharmaceuticals. The structural features of these compounds make them suitable for forming stable metal complexes .

Organic Transformations

The reactivity of this compound has been utilized in various organic transformations to create other demanding scaffolds. This is particularly useful for synthetic chemists aiming to access heterocyclic cores, which are fundamental structures in many pharmaceuticals .

Antioxidant Properties

Research has indicated that derivatives of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide may possess antioxidant properties. Antioxidants are important for protecting the body from damage caused by free radicals, and these compounds could potentially be developed into therapeutic agents .

Pharmaceutical Applications

The unique structural features of N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide derivatives have made them subjects of interest in pharmaceutical research. They have been studied for a variety of biological activities, including antitumor, antiviral, and antimicrobial effects. This broad spectrum of activity highlights the compound’s potential in drug development .

Mécanisme D'action

Target of Action

Related compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in several cellular processes, including protein folding, intracellular signaling, and apoptosis.

Mode of Action

This interaction could potentially alter cellular processes, leading to observable effects at the molecular and cellular levels .

Result of Action

Based on its potential interaction with heat shock protein hsp 90-alpha, it could influence various cellular processes, potentially leading to changes in cell survival, proliferation, and apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9(17)10-3-5-11(6-4-10)14-13(18)12-7-8-16(2)15-12/h3-8H,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVVIDLNOVRXIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-2-carboxamide](/img/structure/B2880348.png)

![2-[(3R,5S)-5-(Trifluoromethyl)oxolan-3-yl]acetic acid](/img/structure/B2880351.png)

![2-[(4-Chlorophenyl)methyl]-4-(propan-2-yl)cyclohexan-1-amine](/img/structure/B2880353.png)

![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)

![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)